

(S)-Terazosin Enantiomer: A Technical Guide to its Discovery, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: (S)-Terazosin

Cat. No.: B1634077

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Terazosin is a selective α_1 -adrenergic receptor antagonist widely used in the clinical management of benign prostatic hyperplasia (BPH) and hypertension.^{[1][2][3][4][5]} By blocking α_1 -adrenoceptors, Terazosin induces relaxation of smooth muscle in the prostate and blood vessels, leading to improved urinary flow and reduced blood pressure. The molecule possesses a chiral center in its tetrahydrofuran moiety, and therefore exists as two enantiomers: **(S)-Terazosin** and (R)-Terazosin. While the commercially available drug is a racemic mixture, research has indicated that the pharmacological activity of Terazosin resides primarily in the (S)-enantiomer. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of the **(S)-Terazosin** enantiomer, offering valuable insights for researchers and professionals in drug development.

Biological Activity and Data Presentation

The (S)-enantiomer of Terazosin is a potent and high-affinity antagonist of α -adrenoceptors. The affinity of **(S)-Terazosin** and its racemate for various α -adrenergic receptor subtypes has been determined through radioligand binding studies. The binding affinities (K_i) are summarized in the table below.

Compound	α 1a-adrenoceptor Ki (nM)	α 1b-adrenoceptor Ki (nM)	α 1d-adrenoceptor Ki (nM)	α 2a-adrenoceptor Ki (nM)	α 2B-adrenoceptor Ki (nM)	α 2c-adrenoceptor Ki (nM)
(S)-Terazosin	3.91	0.79	1.16	729	3.5	46.4
rac-Terazosin	3.6 (human prostate)	-	-	-	-	-
(R)-Terazosin	-	-	-	-	Less potent than (S)-enantiomer at α 2B sites	-

Data presented as Ki (nM) values. A lower Ki value indicates a higher binding affinity.

Experimental Protocols: Enantioselective Synthesis of (S)-Terazosin

While the direct enantioselective synthesis of **(S)-Terazosin** is not extensively documented in a single procedure, a viable synthetic strategy involves the preparation of the chiral intermediate, (S)-tetrahydro-2-furoic acid, followed by its coupling with the quinazoline-piperazine core.

Part 1: Chiral Resolution of (±)-Tetrahydro-2-furoic Acid

This protocol is adapted from a patented method for the resolution of racemic tetrahydro-2-furoic acid.

Materials:

- (±)-Tetrahydro-2-furoic acid
- (S)-(-)-1-Phenylethylamine

- Methylene chloride
- Ethyl acetate

Procedure:

- To a solution of (\pm)-tetrahydro-2-furoic acid (116.1 g) in a mixture of methylene chloride (550 ml) and ethyl acetate (1,100 ml), add (S)-(-)-1-phenylethylamine (121.2 g) dropwise.
- Heat the mixture under reflux for 15 minutes.
- Gradually cool the reaction mixture to 20°C over 2 hours to allow for the precipitation of the diastereomeric salt.
- Separate the precipitated crystals by filtration. The filtrate can be used for the recovery of the amine.
- Dry the crystals to obtain the primary crystals of the (S)-tetrahydro-2-furoic acid-(S)-(-)-1-phenylethylamine salt.
- Decompose the salt to obtain optically active (S)-tetrahydro-2-furoic acid.

Part 2: Synthesis of Racemic Terazosin

This protocol outlines the general synthesis of racemic Terazosin, which can be adapted for the synthesis of the (S)-enantiomer by using the resolved (S)-tetrahydro-2-furoic acid.

Materials:

- 2-Chloro-4-amino-6,7-dimethoxyquinazoline
- 1-(2-Tetrahydrofuroyl)piperazine
- Polar organic solvent (e.g., 2-methoxyethanol)
- Water

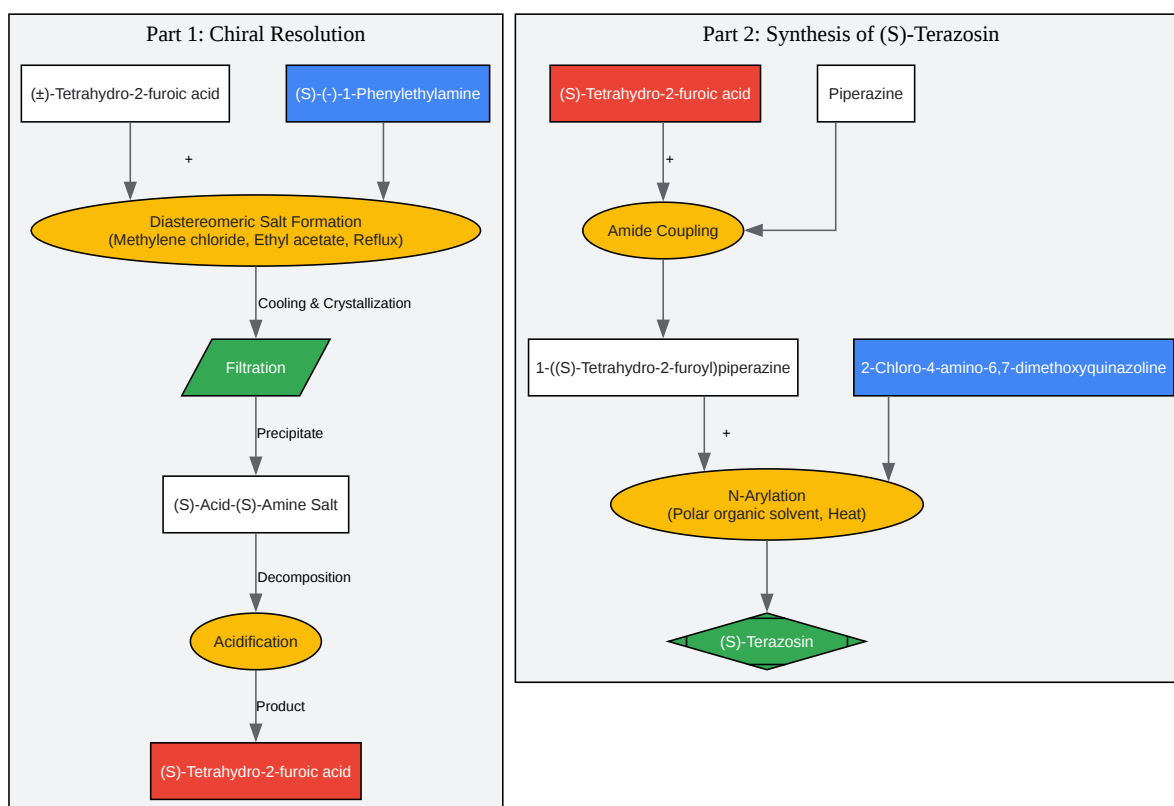
Procedure:

- React 2-chloro-4-amino-6,7-dimethoxyquinazoline with 1-(2-tetrahydrofuroyl)piperazine in a polar organic solvent such as 2-methoxyethanol.
- The reaction can also be carried out in a polar organic reaction solution containing a minimum effective amount of water to directly produce Terazosin hydrochloride dihydrate.
- Heat the reaction mixture, preferably at reflux, for a sufficient period.
- Cool the reaction solution to room temperature to allow for the crystallization of the product.
- Filter and dry the crystalline product to obtain Terazosin.

To synthesize **(S)-Terazosin**, 1-((S)-tetrahydro-2-furoyl)piperazine would be used in place of the racemic 1-(2-tetrahydrofuroyl)piperazine. 1-((S)-tetrahydro-2-furoyl)piperazine can be prepared by coupling the resolved (S)-tetrahydro-2-furoic acid with piperazine using standard peptide coupling methods.

Signaling Pathway and Experimental Workflow Visualization

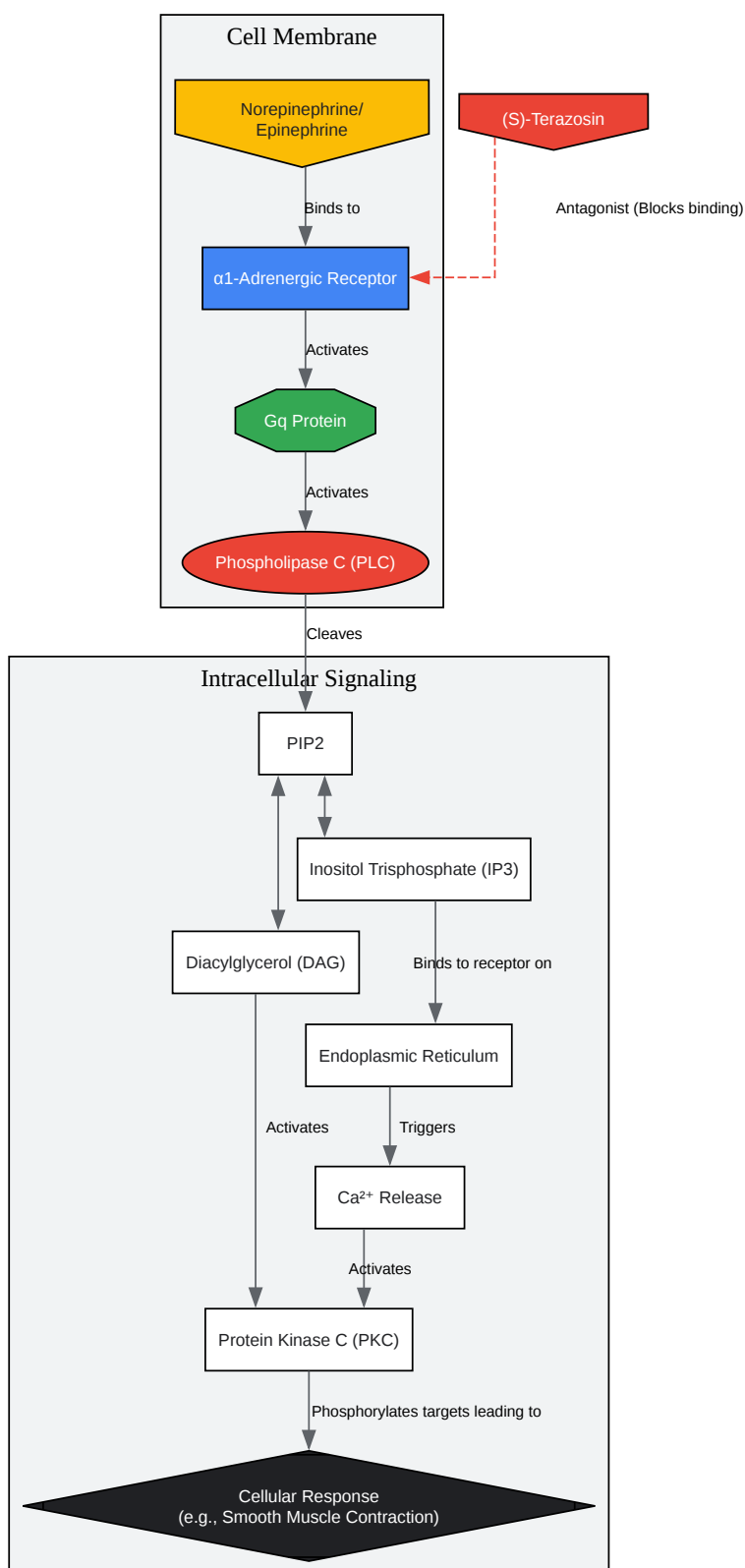
Enantioselective Synthesis Workflow for (S)-Terazosin



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Caption: Proposed workflow for the enantioselective synthesis of **(S)-Terazosin**.

α 1-Adrenergic Receptor Signaling Pathway



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Caption: Simplified signaling pathway of the α 1-adrenergic receptor and the antagonistic action of **(S)-Terazosin**.

Conclusion

This technical guide has provided a comprehensive overview of the **(S)-Terazosin** enantiomer, highlighting its significance as the primary active component of the racemic drug. The provided data demonstrates the high affinity of **(S)-Terazosin** for α 1-adrenergic receptors. The outlined synthetic approach, involving the chiral resolution of a key intermediate, offers a practical pathway for obtaining the enantiomerically pure compound. The visualization of the synthetic workflow and the α 1-adrenergic signaling pathway serves as a valuable resource for researchers. Further investigation into direct enantioselective synthetic methods could streamline the production of **(S)-Terazosin** and potentially lead to the development of more refined therapeutic agents with improved pharmacological profiles.

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